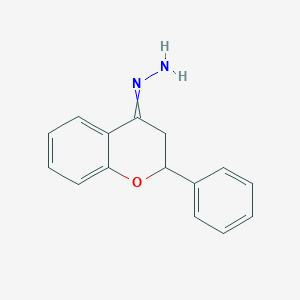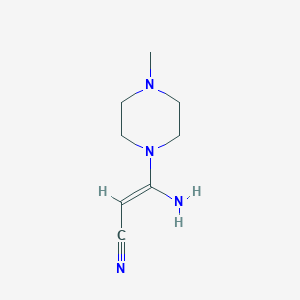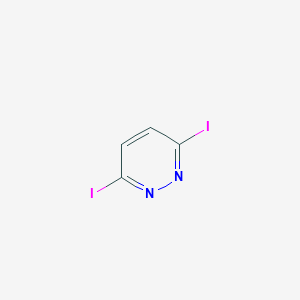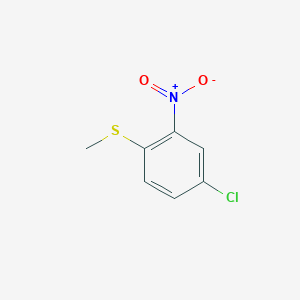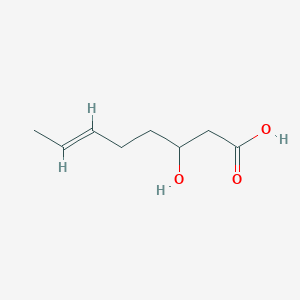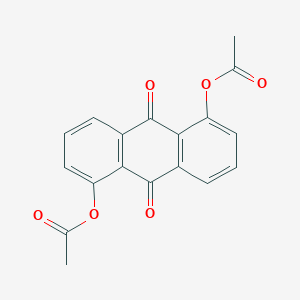
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate, also known as anthraquinone-2,6-bis(acetate), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is not fully understood. However, it has been suggested that it may act as an inhibitor of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate may induce DNA damage and cell death in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Advantages And Limitations For Lab Experiments
One of the advantages of using 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several potential future directions for the research on 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate. One of the directions is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential as a photosensitizer for photodynamic therapy, a cancer treatment that utilizes light to activate a photosensitizing agent. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential as a therapeutic agent for other diseases.
Conclusion
In conclusion, 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. Its synthesis method is relatively simple, and it has been extensively studied for its potential as an anticancer agent and as a scaffold for the development of new drugs. Further research is needed to explore its full potential and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate involves the reaction of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid with a melting point of 160-162 °C. This method is relatively simple and has been widely used in the preparation of 9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetatee derivatives.
Scientific Research Applications
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, it has been used as a building block for the synthesis of various natural products and bioactive compounds. In materials science, it has been utilized as a precursor for the preparation of organic semiconductors and dyes. In medicinal chemistry, it has been investigated for its potential as an anticancer agent and as a scaffold for the development of new drugs.
properties
CAS RN |
1747-93-9 |
|---|---|
Product Name |
9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl diacetate |
Molecular Formula |
C18H12O6 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(5-acetyloxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)17(21)12-6-4-8-14(24-10(2)20)16(12)18(11)22/h3-8H,1-2H3 |
InChI Key |
NNTZMAJXARTEEN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



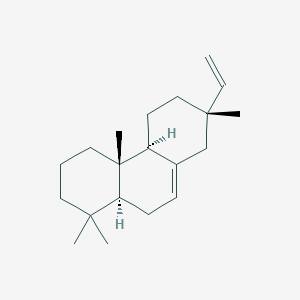
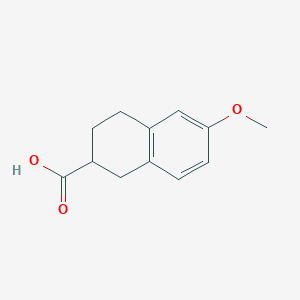
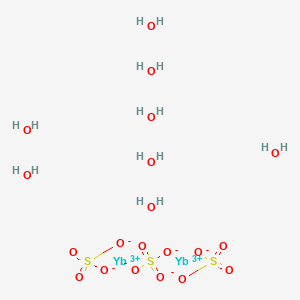
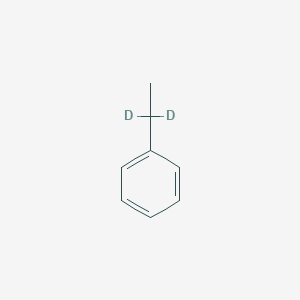
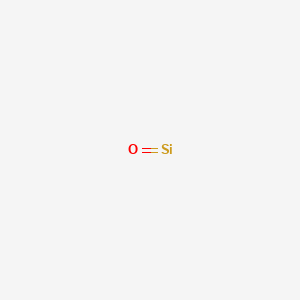
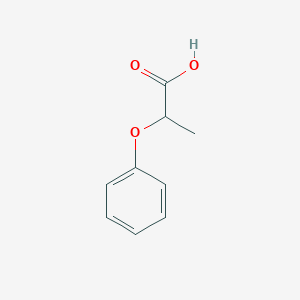
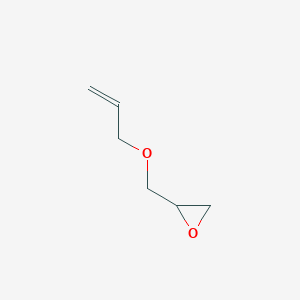
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

